![molecular formula C11H15Cl2N3 B1451505 [2-(2-苯基-1H-咪唑-1-基)乙基]胺二盐酸盐 CAS No. 1059626-12-8](/img/structure/B1451505.png)
[2-(2-苯基-1H-咪唑-1-基)乙基]胺二盐酸盐
描述
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride: is a chemical compound with the molecular formula C11H15Cl2N3 and a molecular weight of 260.16. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a significant structural motif in many biologically active molecules .
科学研究应用
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These include various enzymes and receptors involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, often through their interaction with key enzymes and receptors .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
生化分析
Biochemical Properties
[2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s imidazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and stability .
Cellular Effects
The effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity and function . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and metabolic processes . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
[2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . The compound can influence metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Its localization can impact its activity and function, making it an essential factor in its biochemical applications .
准备方法
The synthesis of 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-phenyl-1H-imidazole with ethylenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
化学反应分析
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Histidine: An amino acid containing an imidazole ring, involved in enzyme catalysis and metal ion binding.
Purine: A heterocyclic compound with an imidazole ring, found in nucleic acids.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
These compounds share the imidazole ring structure but differ in their functional groups and biological roles .
属性
IUPAC Name |
2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSNUZUSLIIBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


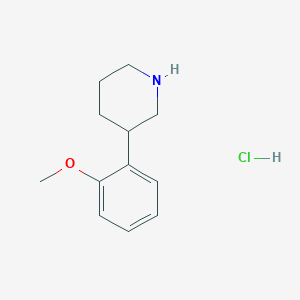
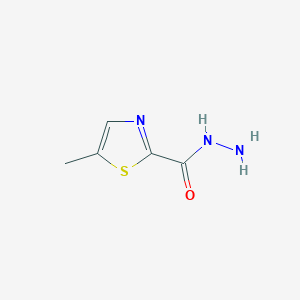
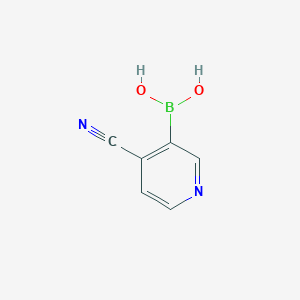
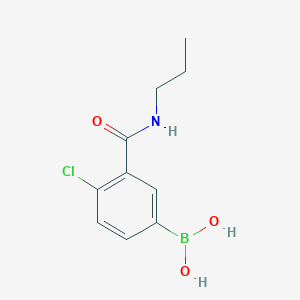
![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)
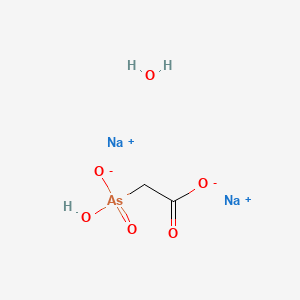
![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)
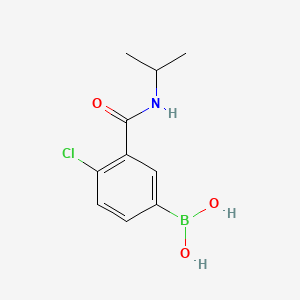
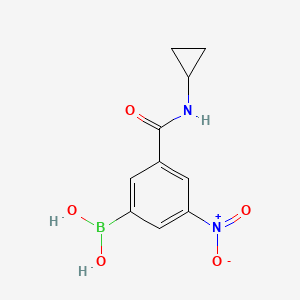
![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)
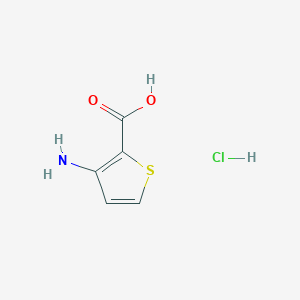
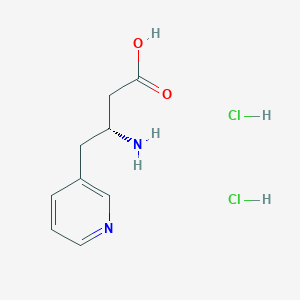
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
